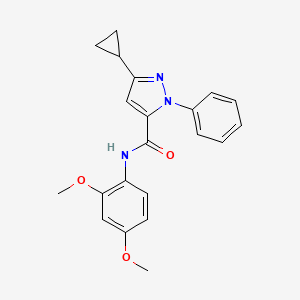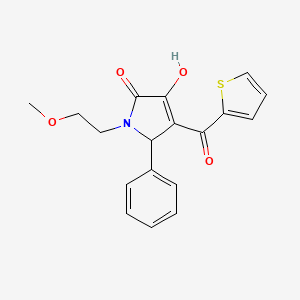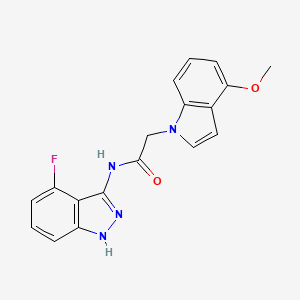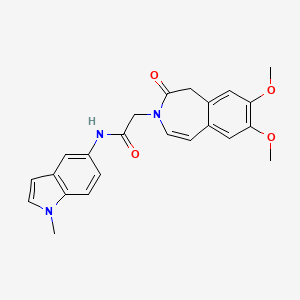
3-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with a complex structure, characterized by the presence of a cyclopropyl group, a dimethoxyphenyl group, a phenyl group, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form the pyrazole ring.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the pyrazole ring with a 2,4-dimethoxyphenyl derivative, which can be achieved through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
Oxidation: Products may include 2,4-dimethoxybenzoic acid or related compounds.
Reduction: Products may include the corresponding amine derivatives.
Substitution: Products may include nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and molecular docking experiments.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly if it exhibits bioactivity against specific targets.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 3-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s effects could be mediated through binding to these targets, altering their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.
3-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
The uniqueness of 3-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups and the resulting chemical properties
Eigenschaften
Molekularformel |
C21H21N3O3 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
5-cyclopropyl-N-(2,4-dimethoxyphenyl)-2-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H21N3O3/c1-26-16-10-11-17(20(12-16)27-2)22-21(25)19-13-18(14-8-9-14)23-24(19)15-6-4-3-5-7-15/h3-7,10-14H,8-9H2,1-2H3,(H,22,25) |
InChI-Schlüssel |
UVPQWFNKHWPWOL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2E)-5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12163639.png)
![N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide](/img/structure/B12163641.png)
![2-(6-chloro-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B12163646.png)



![6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 3-cyclopentyl-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-7,8-dimethyl-](/img/structure/B12163678.png)
![3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163686.png)
![({5-[(2-tert-butyl-5-methylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B12163692.png)

![N-benzyl-N-methyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12163700.png)
![N'-[(1Z,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12163705.png)
![N-(4-(tert-butyl)thiazol-2-yl)-2-(6,12-dioxo-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-yl)acetamide](/img/structure/B12163716.png)
